(Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17822209
InChI: InChI=1S/C8H9BrN2O2/c1-13-7-3-2-5(4-6(7)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11)
SMILES:
Molecular Formula: C8H9BrN2O2
Molecular Weight: 245.07 g/mol

(Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide

CAS No.:

Cat. No.: VC17822209

Molecular Formula: C8H9BrN2O2

Molecular Weight: 245.07 g/mol

* For research use only. Not for human or veterinary use.

(Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide -

Specification

Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
IUPAC Name 3-bromo-N'-hydroxy-4-methoxybenzenecarboximidamide
Standard InChI InChI=1S/C8H9BrN2O2/c1-13-7-3-2-5(4-6(7)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11)
Standard InChI Key ACPSRWAPDRMQED-UHFFFAOYSA-N
Isomeric SMILES COC1=C(C=C(C=C1)/C(=N/O)/N)Br
Canonical SMILES COC1=C(C=C(C=C1)C(=NO)N)Br

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide is C₈H₈BrN₂O₂, with a molecular weight of 261.07 g/mol . The IUPAC name reflects its substitution pattern: a bromine atom at position 3, a methoxy group at position 4, and a hydroxy-substituted carboximidamide group at position 1 of the benzene ring.

Stereochemical Configuration

The (Z) designation indicates the spatial arrangement around the imine double bond (C=N) in the carboximidamide group. This configuration influences the compound’s reactivity and biological interactions, though detailed stereochemical studies remain limited in published literature .

Table 1: Key Identifiers of (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide

PropertyValueSource
CAS Number885959-57-9
Molecular FormulaC₈H₈BrN₂O₂
Molecular Weight261.07 g/mol
IUPAC Name(Z)-3-bromo-4-methoxy-N'-hydroxybenzene-1-carboximidamide

Synthesis and Chemical Reactivity

Reactivity Profile

  • Hydrolysis: The carboximidamide group may undergo hydrolysis under acidic or basic conditions, yielding corresponding amides or amines.

  • Electrophilic Substitution: The bromine atom and methoxy group direct further substitutions on the aromatic ring, favoring positions ortho and para to existing substituents .

  • Coordination Chemistry: The hydroxylamine moiety can act as a ligand for metal ions, suggesting potential applications in catalysis .

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (C=N stretch) and ~3400 cm⁻¹ (N-H/O-H stretch) .

  • NMR Spectroscopy:

    • ¹H NMR: A singlet at δ 3.85 ppm (methoxy group), doublets for aromatic protons, and a broad peak at δ 9.2 ppm (hydroxylamine) .

    • ¹³C NMR: Signals at δ 160 ppm (C=N) and δ 55 ppm (methoxy carbon) .

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water but dissolves in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate decomposition at temperatures above 150°C .

CompoundKey FeaturesApplicationsSource
3-Fluoro-4-methoxybenzene-1-carboximidamideFluorine substituentAntiviral research
3-(Cyclopentyloxy)-N'-hydroxy-4-methoxy analogCyclopentyloxy groupSmall-molecule scaffolds

Challenges and Future Directions

Knowledge Gaps

  • Stereochemical Control: Current synthetic methods lack detailed protocols for achieving high (Z)-isomer purity.

  • Biological Activity: No in vivo or in vitro data specific to this compound are available, necessitating pharmacological profiling.

Research Opportunities

  • Catalytic Applications: Explore its role in asymmetric catalysis using transition metals .

  • Drug Development: Optimize the structure for enhanced bioavailability and target specificity.

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